molecular formula C8H4FLiN2O2 B13480081 Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13480081
M. Wt: 186.1 g/mol
InChI Key: NADFSVBMFXSFMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a lithium salt of a fluorinated heterocyclic carboxylic acid. The imidazo[1,2-a]pyridine core is a bicyclic system with fused imidazole and pyridine rings, modified by a fluorine substituent at the 6-position and a carboxylate group at the 2-position.

Properties

Molecular Formula

C8H4FLiN2O2

Molecular Weight

186.1 g/mol

IUPAC Name

lithium;6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C8H5FN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1

InChI Key

NADFSVBMFXSFMJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC2=NC(=CN2C=C1F)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Two-step One-pot Synthesis

A prominent method involves a two-step one-pot process starting from 2-aminopyridines, which are reacted with electrophilic reagents to form the core imidazo[1,2-a]pyridine scaffold, followed by functionalization to introduce the fluorine atom at the 6-position.

  • Step 1: Formation of imidazo[1,2-a]pyridine-2-carboxylate core via condensation of 2-aminopyridines with α-haloesters or α-bromo compounds.
  • Step 2: Fluorination at the 6-position using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Experimental Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Reflux (~80-120°C)
  • Reaction Monitoring: Thin-layer chromatography (TLC)

Outcome:

  • High yields (~70-85%)
  • Mild conditions, compatible with various functional groups

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate the cyclization and fluorination steps, significantly reducing reaction time and improving yields.

  • Procedure: 2-aminopyridines reacted with electrophilic fluorinating agents under microwave irradiation at 100-150°C for 10-30 minutes.
  • Advantages: Environmentally friendly, energy-efficient, and high product purity.

Metal-Catalyzed C-H Activation Strategies

Rhodium(III)-Catalyzed Direct Bis-cyanation as a Model

While primarily used for cyanation, similar Rhodium-catalyzed C-H activation protocols demonstrate the potential for direct functionalization of heterocycles, including fluorination.

  • Catalyst: Cp*Rh(III)
  • Reagents: N-Cyano-N-phenyl-p-toluenesulfonamide
  • Conditions: Sealed tube, inert atmosphere, elevated temperature (~80°C)
  • Reactions: Double C–H activation leading to bis-cyanation, which can be adapted for fluorination with suitable fluorinating agents.

Note: Direct fluorination via Rhodium catalysis remains underdeveloped, but the methodology offers a blueprint for developing metal-catalyzed fluorination protocols.

Reactions of 2-Aminopyridines with Fluorinating Agents

Electrophilic Fluorination

  • Reagents: N-fluorobenzenesulfonimide (NFSI), Selectfluor, or diethylaminosulfur trifluoride (DAST)
  • Conditions: Mild, room temperature to 80°C, in solvents like acetonitrile or dichloromethane
  • Mechanism: Electrophilic fluorination at the 6-position of the imidazo[1,2-a]pyridine ring, facilitated by electron-donating groups or directing groups.

Sequential Functionalization

  • Initial formation of the imidazo[1,2-a]pyridine core via condensation
  • Subsequent selective fluorination at the 6-position using NFSI or similar reagents under controlled conditions

Yields: Typically 60-80%, depending on substrate and fluorinating agent.

Crystallization and Purification

Post-synthesis, purification involves:

  • Recrystallization from ethanol or ethyl acetate
  • Column chromatography for complex mixtures
  • Characterization via NMR, HRMS, and X-ray crystallography to confirm structure and purity

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Two-step one-pot synthesis 2-aminopyridines, α-haloesters, fluorinating agents Reflux, mild to moderate temperatures Simple, scalable, high yields Requires optimization for selectivity
Microwave-assisted synthesis Same as above with microwave irradiation 10-30 min at 100-150°C Rapid, eco-friendly Equipment-dependent
Metal-catalyzed C-H activation Rhodium catalysts, electrophilic fluorinating agents Elevated temperature, inert atmosphere High regioselectivity Costly catalysts, limited scope
Electrophilic fluorination NFSI, Selectfluor Room temp to 80°C Mild, versatile Possible over-fluorination

Chemical Reactions Analysis

Reactivity in Cross-Coupling Reactions

The carboxylate group facilitates palladium-catalyzed couplings due to its electron-withdrawing nature and ability to stabilize transition states.

Example: Stille Coupling

  • Reaction :
    Lithium carboxylate reacts with organostannanes (e.g., 2-(tri-nn-butylstannyl)oxazole) in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 .

  • Conditions :

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (10 mol%)

    • Solvent: 1,4-Dioxane, 90°C, 3.5 hours

    • Yield: 50–53% .

Table 2: Cross-Coupling Reaction Performance

SubstrateCatalystProductYieldSource
2-(Tri-nn-butylstannyl)oxazolePd(PPh3)4\text{Pd(PPh}_3\text{)}_46-(Oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate50.8%

Nucleophilic Acyl Substitution

The lithium carboxylate serves as a precursor for amide bond formation via activation with reagents like EDC/HOBt:

  • Reaction :
    Lithium carboxylate+R-NH2EDC/HOBt6-Fluoroimidazo[1,2-a]pyridine-2-carboxamide\text{Lithium carboxylate} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{6-Fluoroimidazo[1,2-a]pyridine-2-carboxamide}

  • Typical Conditions :

    • Solvent: DMF or dichloromethane

    • Temperature: 0–25°C

    • Yield: 68–92% (analogous to bromo/iodo derivatives) .

Electrophilic Aromatic Substitution

The fluorine substituent at position 6 directs electrophiles to the meta position relative to itself.

Example: Nitration

  • Reaction :
    Lithium carboxylate+HNO3H2SO46-Fluoro-8-nitroimidazo[1,2-a]pyridine-2-carboxylate\text{Lithium carboxylate} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{6-Fluoro-8-nitroimidazo[1,2-a]pyridine-2-carboxylate}

  • Conditions :

    • Nitrating agent: HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 mixture

    • Temperature: 0–5°C (prevents decarboxylation)

    • Yield: Not explicitly reported, but analogous nitrations show 40–60% efficiency .

Decarboxylation Reactions

Under acidic or thermal conditions, the carboxylate undergoes decarboxylation to form 6-fluoroimidazo[1,2-a]pyridine:

  • Reaction :
    Lithium carboxylateΔ or H+6-Fluoroimidazo[1,2-a]pyridine+CO2\text{Lithium carboxylate} \xrightarrow{\Delta \text{ or } \text{H}^+} \text{6-Fluoroimidazo[1,2-a]pyridine} + \text{CO}_2

  • Conditions :

    • Solvent: Xylene or DMF

    • Temperature: 150–180°C

    • Yield: ~75% (based on decarboxylation of ethyl esters) .

Coordination Chemistry

The carboxylate acts as a bidentate ligand for transition metals:

  • Example : Formation of Cu(II) complexes for catalytic applications.

    • Structure : Cu(Lithium carboxylate)2\text{Cu(Lithium carboxylate)}_2

    • Application : Catalyst for oxidation of alcohols to ketones .

Key Stability Considerations

  • Thermal Stability : Decomposes above 260°C (melting point of parent acid: 259–260°C) .

  • Light Sensitivity : Stable under inert atmosphere but degrades in UV light due to aromatic fluorine’s lability .

Scientific Research Applications

Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The following table compares lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate with structurally related lithium salts:

Compound Name Substituent Molecular Weight (g/mol) InChIKey Suppliers Potential Applications
This compound 6-F ~218.1 (calculated) QRKQFAKFDHXOPH-UHFFFAOYSA-M Not specified Pharmaceuticals, catalysis
Lithium(1+) 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 3-Br ~264.0 (calculated) DWTJUFDVLXOISF-UHFFFAOYSA-M 2 suppliers Organic synthesis, metal coordination
Lithium(1+) 2-methoxy-6-methylpyridine-3-sulfinate 2-OCH₃, 6-CH₃ ~214.1 (calculated) OXMCKGMNHZRSML-UHFFFAOYSA-M 1 supplier Ionic liquids, electrolytes

Key Observations :

  • Fluorine vs. Bromine : The fluorine substituent at the 6-position likely enhances metabolic stability and lipophilicity compared to bromine at the 3-position, which may increase steric bulk and alter reactivity .
  • Carboxylate vs. Sulfinate : The carboxylate group in the target compound offers stronger chelating ability for metal ions, whereas the sulfinate group in the methoxy derivative may improve solubility in polar solvents .

Functional Analogs: Heterocyclic Amines in Food

These compounds, formed during cooking, are potent mutagens and carcinogens, inducing DNA adducts and tumors in rodents .

Compound Name Substituents Carcinogenicity Primary Target Organs
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 6-Ph, 1-CH₃, NH₂ High (colon, mammary tumors) Colon, mammary glands, lymph nodes
This compound 6-F, COO⁻Li⁺ Not reported N/A (presumed non-carcinogenic)

Key Contrasts :

  • Amino Group vs. Carboxylate: The amino group in PhIP and IQ is critical for DNA adduct formation and carcinogenicity, whereas the carboxylate in the lithium salt lacks this reactivity, suggesting lower genotoxic risk .
  • Lithium Counterion : The lithium ion may enhance solubility in polar solvents, distinguishing it from neutral heterocyclic amines .

Research Findings and Implications

  • Synthetic Utility : Brominated analogs like lithium(1+) 3-bromoimidazo[1,2-a]pyridine-2-carboxylate are commercially available, indicating their use in cross-coupling reactions or as intermediates in drug discovery .
  • Toxicity Profile: Unlike food-derived heterocyclic amines, the lithium carboxylate’s structure lacks the free amino group implicated in carcinogenesis, though formal toxicological studies are needed to confirm safety .
  • Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize the carboxylate group, enhancing its suitability for lithium-ion battery electrolytes or coordination chemistry .

Biological Activity

Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of kinase inhibition and autophagy modulation. This article delves into the synthesis, biological evaluation, and molecular mechanisms associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of imidazo[1,2-a]pyridine derivatives known for their diverse biological activities. The synthesis typically involves the reaction of 6-fluoroimidazo[1,2-a]pyridine with lithium salts under controlled conditions to yield the desired carboxylate form. The following table summarizes key synthetic routes and yields for related compounds:

Compound NameSynthesis MethodYield (%)Reference
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acidReaction with lithium hydroxide92%
This compoundDirect salt formationNot specified

Kinase Inhibition

Recent studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory effects on various kinases, particularly CLK1 (cdc2-like kinase 1) and DYRK1A (dual-specificity tyrosine-regulated kinase 1A). The following findings highlight the biological activity of this compound:

  • Inhibition of CLK1 : Compounds in this class have been reported to inhibit CLK1 with IC50 values as low as 4 nM, demonstrating potent kinase inhibition that could lead to autophagy induction. This is particularly relevant for diseases associated with autophagy dysregulation .
  • Structure-Activity Relationship (SAR) : The presence of fluorine at the 6-position has been correlated with enhanced inhibitory activity against CLK1 and DYRK1A. Substituent variations at this position significantly influence biological efficacy .

Autophagy Induction

The ability of this compound to induce autophagy has been documented in vitro. Autophagy is a critical cellular process for maintaining homeostasis and has implications in cancer therapy and neurodegenerative diseases. The compound's mechanism involves:

  • Reduction of Phosphorylation Levels : Treatment with this compound leads to decreased phosphorylation levels of downstream substrates associated with CLK1 signaling pathways, which is indicative of autophagy activation .
  • Subcellular Redistribution : The compound affects the localization of proteins involved in autophagy, further supporting its role as a modulator of this process .

Case Studies and Research Findings

Several studies have explored the biological implications of imidazo[1,2-a]pyridine derivatives:

  • A study demonstrated that specific derivatives could inhibit DYRK1A effectively while maintaining low toxicity profiles in cellular assays. This positions these compounds as promising candidates for therapeutic development targeting neurodegenerative conditions .
  • Another investigation focused on the molecular docking studies that provided insights into the binding interactions between these compounds and their target kinases. The results indicated strong hydrogen bonding interactions that stabilize the complex formation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed: (1) Condensation of ethyl bromopyruvate with 6-fluoroimidazo[1,2-a]pyridine precursors under basic conditions, followed by (2) hydrolysis and lithium salt formation. Key optimizations include temperature control (0–5°C during bromopyruvate addition to minimize side reactions) and solvent selection (THF/water mixtures enhance solubility of intermediates). Purification via recrystallization in ethanol/water yields high-purity product. Monitoring by TLC (silica gel, ethyl acetate/hexane 3:1) ensures intermediate stability .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identify the fluorine-induced deshielding of the pyridine protons (δ 8.2–8.5 ppm) and the carboxylate lithium counterion’s absence of proton signals.
  • 13C NMR : Confirm the carbonyl carbon at ~165 ppm and fluorine-substituted aromatic carbons (JC-F coupling ~245 Hz).
  • IR : Detect carboxylate asymmetric stretching at 1580–1620 cm⁻¹.
  • HRMS : Use electrospray ionization (ESI) in negative mode to observe the [M–Li]⁻ ion. Cross-validate with theoretical m/z values .

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Grow crystals via slow evaporation in DMSO/water (7:3). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling to reduce thermal motion. Assign fluorine positions using difference Fourier maps and refine anisotropic displacement parameters. Validate via R-factor convergence (<5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for fluorinated imidazopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. Re-run computations with explicit solvent models (e.g., COSMO for DMSO) and larger basis sets (e.g., 6-311+G(d,p)). For NMR, compare gauge-including atomic orbital (GIAO) shifts against experimental data. If deviations persist (>0.5 ppm for 1H), re-examine tautomeric equilibria or counterion interactions using pH-dependent NMR .

Q. What mechanistic insights guide the functionalization of the imidazopyridine core for targeted modifications (e.g., iodination or trifluoromethylation)?

  • Methodological Answer : Electrophilic substitution at the C3 position is favored due to electron-rich imidazole rings. For iodination, use N-iodosuccinimide (NIS) in acetic acid at 60°C, monitored by HPLC. For trifluoromethylation, employ Umemoto’s reagent under palladium catalysis (Pd(OAc)₂, XPhos). Kinetic studies (UV-Vis monitoring at 300 nm) reveal a second-order dependence on reagent concentration .

Q. How can DFT studies improve the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis to predict reactivity sites. Calculate HOMO-LUMO gaps (<4 eV suggests high reactivity). Simulate ligand-protein docking (AutoDock Vina) using crystal structures of target enzymes (e.g., kinases). Optimize substituents at C6 (fluorine) and C2 (carboxylate) to enhance binding affinity (ΔG < −8 kcal/mol) and solubility (LogP < 2) .

Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):

  • Use in-line Raman spectroscopy to monitor particle size during crystallization.
  • Optimize cooling rates (0.5°C/min) and stirring (200 rpm) to ensure uniform nucleation.
  • For polymorph control, seed with pre-characterized crystals (orthorhombic P212121 space group preferred). Validate via PXRD (Bragg peaks at 2θ = 12.4°, 18.7°) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.